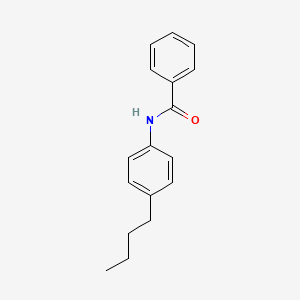

N-(4-butylphenyl)benzamide

Description

Contextualization within Benzamide (B126) Chemistry

N-(4-butylphenyl)benzamide belongs to the larger class of organic compounds known as benzamides. Benzamides are characterized by a benzene (B151609) ring attached to an amide functional group. The core structure of benzamide can be modified at various positions, leading to a vast library of derivatives with diverse chemical and physical properties. These modifications can significantly influence the compound's biological activity.

The structure of N-(4-butylphenyl)benzamide features a benzoyl group attached to the nitrogen atom of 4-butylaniline (B89568). The presence of the butylphenyl group, a lipophilic moiety, can affect the compound's solubility and ability to cross biological membranes.

Significance in Pharmaceutical and Medicinal Chemistry Research

Benzamide derivatives are a cornerstone in medicinal chemistry, with numerous compounds having been developed as therapeutic agents for a wide range of conditions. ontosight.ai These include treatments for cancer, inflammation, and various neurological disorders. The significance of N-(4-butylphenyl)benzamide in this field stems from its potential as a scaffold for the development of new drugs.

Research into compounds with similar structures has revealed promising biological activities. For instance, various N-phenylbenzamide derivatives have been investigated for their antiviral and anticancer properties. researchgate.netnih.gov The exploration of N-(4-butylphenyl)benzamide and its analogues is driven by the quest for novel therapeutic agents with improved efficacy and selectivity.

Historical Context of Benzamide Derivative Exploration

The exploration of benzamide derivatives has a rich history in chemistry and pharmacology. The parent compound, benzamide, has been known for over a century and has served as a starting point for the synthesis of a multitude of more complex molecules. Early research focused on understanding the fundamental chemistry of these compounds.

Over time, with the advancement of analytical techniques and a deeper understanding of biological processes, the focus shifted towards the therapeutic potential of benzamide derivatives. This has led to the discovery of several clinically successful drugs and a continued, vibrant area of research dedicated to uncovering the full potential of this versatile class of compounds.

Chemical and Physical Properties

The specific properties of N-(4-butylphenyl)benzamide are crucial for its handling, formulation, and biological activity studies.

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol sigmaaldrich.com |

| CAS Number | 145575-73-1 sigmaaldrich.com |

| Boiling Point (of a related compound, N-(4-tert-butylphenyl)benzamide) | 305.1°C at 760 mmHg letopharm.com |

| Solubility | Generally soluble in organic solvents and has limited solubility in water. |

Synthesis and Characterization

The synthesis of N-(4-butylphenyl)benzamide typically involves the reaction of benzoyl chloride with 4-butylaniline. This is a standard method for forming amide bonds. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The characterization of the synthesized compound is essential to confirm its identity and purity. Common analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the butylphenyl and benzoyl moieties and their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, further confirming its identity.

Research on Biological Activities

Role as a PARP-1 Inhibitor

Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme that plays a critical role in DNA repair. In the context of cancer therapy, inhibiting PARP-1 can be a highly effective strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality. Several benzamide derivatives have been identified as potent PARP-1 inhibitors. While specific studies on N-(4-butylphenyl)benzamide as a PARP-1 inhibitor are not extensively documented in publicly available literature, the benzamide scaffold is a known pharmacophore for PARP inhibition.

Potential Anticancer Effects

The potential of benzamide derivatives as anticancer agents is a significant area of research. Studies on related N-phenylbenzamide compounds have demonstrated cytotoxic activity against various cancer cell lines. researchgate.net The mechanism of action is often linked to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The structural features of N-(4-butylphenyl)benzamide make it a candidate for investigation in this therapeutic area.

Potential Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Some benzamide derivatives have been shown to possess anti-inflammatory properties. rsc.org The investigation into the anti-inflammatory potential of N-(4-butylphenyl)benzamide could reveal new avenues for the development of treatments for inflammatory conditions.

Mechanism of Action

Interaction with PARP-1

The proposed mechanism of action for benzamide-based PARP-1 inhibitors involves their binding to the nicotinamide (B372718) binding site of the enzyme. This competitive inhibition prevents PARP-1 from carrying out its function in DNA repair. When a cancer cell with a compromised DNA repair pathway (like a BRCA mutation) is treated with a PARP inhibitor, the accumulation of DNA damage leads to cell death.

Effects on Cellular Pathways

By inhibiting PARP-1, N-(4-butylphenyl)benzamide could potentially influence various cellular pathways. Beyond DNA repair, PARP-1 is involved in the regulation of transcription and cell death pathways. Disruption of these processes by a PARP-1 inhibitor can contribute to its anticancer effects. Further research is needed to elucidate the specific cellular pathways affected by N-(4-butylphenyl)benzamide.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-7-14-10-12-16(13-11-14)18-17(19)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSMQGPQTQGXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 4 Butylphenyl Benzamide and Its Derivatives

General Synthetic Approaches to the Benzamide (B126) Scaffold

The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are available for the preparation of benzamides. The most common approaches involve the reaction of a benzoic acid derivative with an aniline (B41778).

One of the most traditional and widely used methods is the Schotten-Baumann reaction , which typically involves the acylation of an amine with an acid chloride in the presence of an aqueous base. wikipedia.orgquora.com This method is advantageous due to its simplicity and the ready availability of starting materials. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. byjus.com

Alternatively, peptide coupling reagents are extensively used to facilitate the formation of the amide bond directly from a carboxylic acid and an amine, avoiding the need to prepare the more reactive acid chloride. uni-kiel.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of such reagents are commercially available, each with its own specific applications and advantages in terms of reactivity and suppression of side reactions. acs.orguniurb.itsigmaaldrich.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce racemization in chiral substrates. researchgate.net Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also powerful coupling agents. sigmaaldrich.com

The choice of synthetic route often depends on the specific substrates, the desired scale of the reaction, and the presence of other functional groups in the molecules.

Targeted Synthesis of N-(4-butylphenyl)benzamide

The direct synthesis of N-(4-butylphenyl)benzamide can be efficiently achieved by the acylation of 4-butylaniline (B89568) with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction. While a detailed experimental protocol for this specific molecule is not extensively published, the synthesis of its close structural analog, N-(4-tert-butylphenyl)benzamide, has been reported. amazonaws.com

In a typical procedure, 4-butylaniline would be dissolved in a suitable organic solvent, and benzoyl chloride would be added, often in the presence of a base such as pyridine (B92270) or aqueous sodium hydroxide (B78521) to scavenge the HCl byproduct. byjus.com The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, N-(4-butylphenyl)benzamide, can be isolated and purified by standard techniques such as recrystallization or column chromatography.

The successful synthesis of the related N-(4-(tert-butyl)phenyl)benzamide was confirmed by 1H NMR spectroscopy, which showed characteristic signals for the aromatic protons and the tert-butyl group. bohrium.com A similar spectroscopic characterization would be expected for N-(4-butylphenyl)benzamide, with signals corresponding to the butyl chain protons.

Derivatization Strategies and Techniques

The derivatization of the N-(4-butylphenyl)benzamide scaffold is a key strategy to modulate its physicochemical and biological properties. These modifications can be broadly categorized into bioisosteric replacements, alterations of the phenyl rings and their substituents, and the introduction of heterocyclic moieties.

Bioisosteric Replacements in Benzamide Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. In the context of benzamide derivatives, the amide bond itself can be replaced with various bioisosteres. For instance, the amide linkage can be replaced by a 1,2,4-oxadiazole (B8745197) ring, which can mimic the planar geometry and hydrogen bonding characteristics of the amide group. ontosight.ai This approach has been successfully used to design novel compounds with potential biological activities. uni-kiel.de

Another common bioisosteric replacement for the amide bond is the 1,2,3-triazole ring. This heterocycle also preserves the planarity and some of the electronic features of the amide bond and has been employed in the design of potent enzyme inhibitors. sigmaaldrich.com

Modifications of the Phenyl Rings and Substituents

Altering the substitution pattern on either the benzoyl or the N-phenyl ring of the benzamide scaffold is a fundamental approach to explore structure-activity relationships (SAR). The introduction of various substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule.

Studies on N-phenylbenzamide derivatives have shown that the introduction of both electron-donating and electron-withdrawing substituents on the N-phenyl ring can lead to bathochromic shifts in their UV absorption spectra. niscpr.res.in The nature and position of these substituents can significantly impact the biological activity of the compounds. For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the position of a substituent on the benzoyl ring was found to be critical for its agonistic activity at the GPR35 receptor. nih.gov

The following table provides examples of how modifications to the phenyl rings of benzamide derivatives can be explored, although specific data for N-(4-butylphenyl)benzamide derivatives is limited in the public domain.

| Modification | Example Substituent | Potential Impact |

| N-Phenyl Ring | ||

| Para-position | -OCH3, -Cl, -NO2 | Modulate electronic properties and lipophilicity |

| Ortho/Meta-position | -F, -CH3 | Influence conformation and binding affinity |

| Benzoyl Ring | ||

| Para-position | -OCH3, -CF3 | Alter electronic and metabolic stability |

| Ortho-position | -Cl, -F | Introduce steric hindrance and alter reactivity |

Systematic modifications of these rings are crucial for the optimization of lead compounds in drug discovery. nih.gov

Introduction of Heterocyclic Moieties (e.g., Oxadiazole, Pyridine, Pyrazole)

The incorporation of heterocyclic rings into the N-(4-butylphenyl)benzamide scaffold is a powerful strategy to introduce novel structural diversity and to modulate biological activity.

Oxadiazoles: As mentioned in the bioisosterism section, 1,2,4-oxadiazoles can be used to replace the amide bond. Additionally, they can be appended to the benzamide structure. For example, benzamides substituted with a pyridine-linked 1,2,4-oxadiazole have been synthesized and shown to possess insecticidal and fungicidal activities. ontosight.ai The synthesis of such derivatives often involves the cyclization of an amidoxime (B1450833) with an appropriate acid chloride. ontosight.ai

Pyridine: The pyridine ring can be incorporated into the benzamide structure in various ways. For instance, pyridine-based benzamides have been designed as potent enzyme inhibitors. acs.org The synthesis of these compounds can be achieved through several methods, including the coupling of an aminopyridine with a benzoic acid derivative acs.org or through more advanced catalytic methods. nih.govuantwerpen.be

Pyrazole: Pyrazole moieties can also be introduced to create novel benzamide derivatives. The synthesis of pyrazole-containing benzamides can be accomplished through multicomponent reactions, for example, by the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative, followed by amidation. biorxiv.org

The following table summarizes some synthetic approaches for incorporating these heterocycles into a benzamide framework.

| Heterocycle | Synthetic Approach | Starting Materials Example |

| 1,2,4-Oxadiazole | Cyclization | Amidoxime and Acid Chloride ontosight.ai |

| Pyridine | Amide Coupling | Aminopyridine and Benzoic Acid acs.org |

| Pyrazole | Multicomponent Reaction | β-Ketoester, Hydrazine, and Amine biorxiv.org |

Advanced Synthetic Methodologies

To improve the efficiency, selectivity, and environmental footprint of benzamide synthesis, advanced methodologies have been developed.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. These methods allow for the direct amidation of aryl halides or sulfonates with amides, offering a versatile route to N-arylbenzamides. amazonaws.commit.edu The development of specialized ligands has been crucial for the success of these transformations, enabling the coupling of a wide range of substrates under relatively mild conditions. amazonaws.comresearchgate.net

Microwave-assisted synthesis has also gained prominence as a technique to accelerate chemical reactions. niscair.res.in The use of microwave irradiation can significantly reduce reaction times, often leading to higher yields and purer products compared to conventional heating methods. acs.orgsemanticscholar.org This technology has been successfully applied to the synthesis of various N-substituted benzamides, including the ring-opening of oxazolones mdpi.com and the direct amidation of carboxylic acids. semanticscholar.org

These advanced methodologies offer significant advantages over traditional methods and are increasingly being adopted in both academic and industrial research for the synthesis of complex molecules like N-(4-butylphenyl)benzamide and its derivatives.

Catalytic Reactions in Benzamide Synthesis

The formation of the amide linkage in N-(4-butylphenyl)benzamide and related compounds can be achieved through several catalytic pathways. These methods often aim to overcome the high activation energy associated with the direct reaction of a carboxylic acid and an amine.

One common approach involves the use of coupling reagents . Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) are frequently employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. researchgate.netecronicon.net This method has been successfully used in the synthesis of a variety of N-substituted benzamide derivatives. researchgate.netecronicon.net

Metal-catalyzed reactions offer another powerful route to benzamides. Nickel catalysis has been explored for the reductive aminocarbonylation of aryl halides with nitroarenes, providing a pathway to N-arylbenzamides. rsc.org For instance, the reaction of iodobenzene (B50100) with 1-tert-butyl-4-nitrobenzene (B34581) can be catalyzed by a nickel complex to produce the corresponding benzamide. rsc.org Palladium-catalyzed reactions are also prevalent, particularly in the arylation of anilides and benzamides to create more complex derivatives. acs.org Copper-catalyzed reactions have also been shown to be effective for the amination of aniline derivatives. acs.org

Furthermore, acid catalysis can be utilized. Benzoic acid itself has been shown to catalyze the transamidation of carboxamides with amines under metal-free conditions, offering a simpler and more environmentally friendly approach. sci-hub.se The reaction typically requires elevated temperatures to proceed efficiently. sci-hub.se

The choice of catalyst and reaction pathway often depends on the specific substrates and the desired complexity of the final molecule. For instance, in the synthesis of more elaborate derivatives containing heterocyclic moieties, multi-step reactions involving condensation and cyclization processes are common, often relying on specific catalytic conditions to achieve the desired transformations. ontosight.ai

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a critical aspect of synthesizing N-(4-butylphenyl)benzamide and its derivatives. The optimization of reaction conditions plays a pivotal role in the success of the synthesis. Key parameters that are frequently adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants and catalysts.

The selection of an appropriate solvent is crucial. Solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly used. researchgate.netnih.govnih.gov The polarity and boiling point of the solvent can significantly influence reaction rates and the solubility of reactants and products. For example, in carbodiimide-mediated couplings, a combination of DCM and DMF as co-solvents has been found to be effective. nih.gov

Temperature is another critical factor. While some reactions can proceed at room temperature, others require heating to overcome activation barriers. acs.orgsci-hub.se For instance, benzoic acid-catalyzed transamidation is typically carried out at elevated temperatures, such as 130°C. sci-hub.se Conversely, some copper-catalyzed aminations can proceed efficiently even at room temperature. acs.org

The reaction time must be sufficient to allow the reaction to go to completion, but excessive time can lead to the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a standard practice to determine the optimal reaction time. researchgate.netorgsyn.org

The stoichiometry of the reactants and the amount of catalyst used are also carefully controlled. Using an excess of one reactant can sometimes drive the reaction to completion, but it can also complicate the purification process. The catalyst loading is typically optimized to be as low as possible while still achieving a high reaction rate to minimize cost and potential contamination of the product. acs.org

The purification of the final product is essential to obtain a compound of high purity. Column chromatography is a widely used technique for this purpose, with the choice of eluent system being critical for effective separation. rsc.orgrsc.org Recrystallization is another common method to obtain highly pure crystalline solids. acs.org

Below is an interactive data table summarizing the optimization of reaction conditions for the formation of an amide bond in a model reaction, highlighting the impact of different parameters on the yield.

| Entry | Coupling Reagent (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |

| 1 | HATU (1.1) | Triethylamine (1.2) | THF | 16 | 50-55 |

| 2 | HATU (1.1) | DIPEA (1.2) | THF | 16 | 50-55 |

| 3 | PyBOP (1.1) | Triethylamine (1.2) | THF | 16 | 47-50 |

| 4 | PyBOP (1.1) | DIPEA (1.2) | THF | 16 | 47-50 |

| 5 | EDCI (1.5), HOBt (1.5) | Triethylamine (2.5) | DMF | 16 | 60 |

| 6 | EDCI (1.5), HOBt (1.5) | DIPEA (2.5) | DMF | 12 | 70 |

| 7 | EDCI (1.5), HOBt (1.5) | Triethylamine (4) | DMF | 16 | 76 |

| 8 | EDCI (1.5) | DIPEA (2.5) | DCM | 12 | 90 |

Data adapted from a study on the synthesis of N-(2,4-dimethylphenyl)-2-(3-(N-(o-tolyl)sulfamoyl)phenyl)acetamide. ecronicon.net

Analytical Characterization Techniques in Synthetic Confirmation (e.g., NMR, HRMS)

Once the synthesis of N-(4-butylphenyl)benzamide or its derivatives is complete, it is imperative to confirm the structure and purity of the obtained compound. A combination of spectroscopic techniques is typically employed for this purpose, with Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) being the most powerful and commonly used methods. ontosight.aimdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are utilized.

¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like N-(4-butylphenyl)benzamide, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the benzoyl and the 4-butylphenyl rings, the protons of the butyl group, and a distinct signal for the amide proton (-NH-). mdpi.commdpi.com The splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) help to establish the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For N-(4-butylphenyl)benzamide, one would expect to see signals for the carbonyl carbon of the amide group, as well as for the various aromatic and aliphatic carbons. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule with a very high degree of accuracy. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula. rsc.orgmdpi.commdpi.com The measured mass is compared to the calculated mass for the expected molecular formula, and a close match provides strong evidence for the identity of the compound.

The table below shows representative analytical data for a derivative of N-(4-butylphenyl)benzamide.

| Compound | Analytical Technique | Observed Data |

| N-((4-(tert-butyl)phenyl)(cyanomethyl)-λ4-sulfaneylidene)benzamide | ¹H NMR (400 MHz, CDCl₃) | δ 8.22 – 8.15 (m, 2H), 7.94 (d, J = 8.6 Hz, 2H), 7.64 (d, J = 8.6 Hz, 2H), 7.52 – 7.46 (m, 1H), 7.41 (t, J = 7.4 Hz, 2H), 4.22 (d, J = 15.8 Hz, 1H), 4.11 (d, J = 15.8 Hz, 1H), 1.35 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 177.6, 158.0, 135.3, 131.5, 128.9, 128.0, 127.9, 127.5, 127.1, 110.6, 38.0, 35.4, 31.1 | |

| HRMS (ESI) | calcd for C₁₉H₂₀N₂ONaS⁺ (M+Na⁺): 347.1194, found: 347.1203 |

Data from a study on the synthesis of N-((4-(tert-butyl)phenyl)(cyanomethyl)-λ4-sulfaneylidene)benzamide. rsc.org

In addition to NMR and HRMS, other techniques such as Infrared (IR) spectroscopy may be used to identify characteristic functional groups, like the C=O and N-H stretching vibrations of the amide bond. researchgate.netnih.gov Melting point analysis can also be used to assess the purity of solid compounds. mdpi.commdpi.com Together, these analytical techniques provide a comprehensive characterization of the synthesized N-(4-butylphenyl)benzamide and its derivatives, ensuring their structural integrity and purity.

Exploration of Biological Activities and Mechanisms of Action

Broad-Spectrum Pharmacological Investigations

The potential of N-(4-butylphenyl)benzamide as an antimicrobial agent has been an area of scientific inquiry. Research has explored its efficacy against various microbial species, including both bacteria and fungi. Studies have indicated that derivatives of N-phenylbenzamide, the parent structure of N-(4-butylphenyl)benzamide, exhibit notable antimicrobial properties.

In the context of antibacterial research, investigations have been carried out to determine the minimum inhibitory concentration (MIC) of N-(4-butylphenyl)benzamide against a panel of bacterial strains. While specific data for N-(4-butylphenyl)benzamide is part of broader studies on benzamide (B126) derivatives, the general findings suggest that the presence and nature of substituents on the phenyl rings play a crucial role in determining the antibacterial potency.

Similarly, antifungal research has also been a focus. The compound has been screened for its ability to inhibit the growth of various fungal pathogens. The lipophilicity introduced by the butyl group in N-(4-butylphenyl)benzamide is thought to be a significant factor in its potential antifungal activity, as it may facilitate the compound's penetration through the fungal cell membrane.

Table 1: Antimicrobial Research on N-(4-butylphenyl)benzamide Derivatives

| Research Area | Focus of Investigation | General Findings |

|---|---|---|

| Antibacterial | Determination of Minimum Inhibitory Concentration (MIC) against various bacterial strains. | Substituents on the phenyl rings are critical for antibacterial potency. |

| Antifungal | Screening for growth inhibition of fungal pathogens. | The lipophilic butyl group may enhance antifungal activity by improving cell membrane penetration. |

The anti-inflammatory potential of N-(4-butylphenyl)benzamide has also been a subject of investigation. Research in this area has often focused on the compound's ability to modulate key inflammatory pathways. While specific and extensive studies on N-(4-butylphenyl)benzamide's anti-inflammatory effects are limited, the broader class of benzamide derivatives has shown promise in this domain.

The mechanism of action for the anti-inflammatory effects of related compounds often involves the inhibition of pro-inflammatory enzymes or the suppression of inflammatory cytokine production. It is hypothesized that N-(4-butylphenyl)benzamide may exert its anti-inflammatory effects through similar pathways, although further dedicated research is required to fully elucidate its specific mechanisms.

Oncological Research and Antineoplastic Mechanisms

One of the most significant areas of research for N-(4-butylphenyl)benzamide is its potential as a protein kinase inhibitor. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The compound has been identified as a scaffold for the development of potent kinase inhibitors.

Specifically, N-(4-butylphenyl)benzamide has been investigated as a potential inhibitor of tyrosine kinases. It has been explored as a Bcr-Abl inhibitor, which is a key target in the treatment of chronic myeloid leukemia. Furthermore, research has suggested its potential to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are important targets in various solid tumors.

While the inhibitory activity of N-(4-butylphenyl)benzamide against other kinases such as HER-4, insulin-like growth factor 1 receptor (IGF1R), insulin (B600854) receptor (InsR), kinase insert domain receptor (KDR), platelet-derived growth factor receptor alpha (PDGFRa), and platelet-derived growth factor receptor beta (PDGFRb) is of theoretical interest, specific and detailed research findings for these targets are not as extensively documented in publicly available literature.

Table 2: Investigated Protein Kinase Targets of N-(4-butylphenyl)benzamide

| Kinase Target | Type | Relevance in Oncology |

|---|---|---|

| Bcr-Abl | Tyrosine Kinase | Chronic Myeloid Leukemia |

| EGFR | Tyrosine Kinase | Various Solid Tumors |

| HER-2 | Tyrosine Kinase | Breast Cancer and other Solid Tumors |

The ability to induce apoptosis, or programmed cell death, in cancer cells is a key characteristic of many effective anticancer agents. Research into N-(4-butylphenyl)benzamide has explored its potential to modulate apoptotic pathways. While the precise mechanisms are still under investigation, it is believed that the compound may trigger apoptosis through its kinase inhibitory activity, which can disrupt the survival signals that cancer cells rely on.

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a promising strategy in cancer therapy. While direct and specific research on N-(4-butylphenyl)benzamide as a Bcl-2 inhibitor is not extensively reported, its pro-apoptotic effects are likely a downstream consequence of its broader kinase inhibition profile.

Histone deacetylases (HDACs) are another important class of enzymes involved in the regulation of gene expression, and their inhibition has emerged as a valid therapeutic strategy in oncology. The potential of N-(4-butylphenyl)benzamide as an HDAC inhibitor has been considered, given that other benzamide-containing compounds have demonstrated such activity.

HDAC inhibitors work by altering the acetylation state of histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. While the specific inhibitory profile of N-(4-butylphenyl)benzamide against the various HDAC isoforms requires more detailed investigation, its chemical structure suggests that it could be a scaffold for the design of novel HDAC inhibitors.

Neurological and Pain Pathway Modulation

The modulation of neurological and pain pathways is a significant area of research for many chemical compounds. However, specific studies detailing the effects of N-(4-butylphenyl)benzamide on these pathways are not readily found in current scientific literature.

Vanilloid Receptor (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a key player in the sensation of heat and pain. unife.itfrontiersin.org Antagonists of this receptor are of interest for the development of new pain relief medications. unife.it

There is no direct evidence in the scientific literature to suggest that N-(4-butylphenyl)benzamide acts as a TRPV1 antagonist. However, research has been conducted on structurally similar compounds. For instance, derivatives containing a tert-butyl group on the phenyl ring, such as N-(4-tert-butylphenyl)-4-pyridine-2-yl-benzamide, have demonstrated potent antagonistic activity against the TRPV1 receptor. researchgate.netnih.govresearchgate.net These findings suggest that the substituted phenylbenzamide scaffold may be a promising area for the development of TRPV1 antagonists, although specific data for the n-butyl variant is not available.

Sigma-1 Receptor Interactions

The sigma-1 receptor is an intracellular chaperone protein that has been implicated in a variety of cellular functions and is a target for the treatment of several neurological and psychiatric disorders. acs.orgmdpi.com

Currently, there are no published studies that specifically investigate the interaction of N-(4-butylphenyl)benzamide with the sigma-1 receptor. Research into sigma receptor ligands has identified other benzamide derivatives, such as [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, which show high affinity for both sigma-1 and sigma-2 receptors. nih.gov This highlights the potential for benzamide-containing molecules to interact with this receptor class, but specific binding data for N-(4-butylphenyl)benzamide is absent from the literature.

Antiviral Research Pathways

The potential for small molecules to inhibit viral replication is a critical area of pharmaceutical research. The following sections explore the inhibitory activity of N-(4-butylphenyl)benzamide against specific viral targets.

Influenza Virus Hemagglutinin-Mediated Fusion Inhibition

Influenza virus hemagglutinin (HA) is a glycoprotein (B1211001) on the surface of the virus that is essential for its entry into host cells, making it a key target for antiviral drugs. nih.govkuleuven.be

There is no direct scientific evidence to indicate that N-(4-butylphenyl)benzamide inhibits influenza virus hemagglutinin-mediated fusion. Research in this area has focused on other, more complex benzamide derivatives. For example, a class of 4-tert-butylphenyl-substituted spirothiazolidinones has been identified as inhibitors of HA-mediated fusion, specifically against the H3N2 subtype of influenza A. nih.gov Additionally, the compound 4-(tert-butyl)-N-(4-(tert-butyl)phenyl)benzamide has been noted for its broader spectrum anti-influenza activity. nih.gov These findings point to the potential of the substituted benzamide scaffold in developing influenza inhibitors, but data for N-(4-butylphenyl)benzamide itself is not available.

Hepatitis C Virus NS5B Enzyme Inhibition

The Hepatitis C virus (HCV) NS5B enzyme is an RNA-dependent RNA polymerase that is crucial for the replication of the viral genome, making it a prime target for antiviral therapies. nih.govplos.org

A review of the current scientific literature reveals no studies that have investigated or reported on the inhibition of the Hepatitis C Virus NS5B enzyme by N-(4-butylphenyl)benzamide. The development of NS5B inhibitors has been an active area of research, with many different chemical classes of compounds being explored, but N-(4-butylphenyl)benzamide has not been identified as an inhibitor in these studies. nih.govlbl.govnih.gov

Computational and Theoretical Studies in N 4 Butylphenyl Benzamide Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into binding affinity and interaction mechanisms.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a critical predictor of a compound's potential biological activity. Lower binding energy values typically indicate a more stable and potent ligand-receptor complex.

Studies on benzamide (B126) derivatives have demonstrated their potential to bind to various therapeutic targets. For instance, a study on N-(4-tert-butylphenylcarbamoyl)benzamide, a close analog, predicted its cytotoxic activity by docking it with the CHK1 enzyme (PDB: 2YWP). The docking score was found to be -4.41, which was lower than the reference compound hydroxyurea (B1673989) (-2.69), suggesting a potentially higher cytotoxicity. researchgate.net

In another example, derivatives of (E)-N-cinnamoylbenzamide were docked against matrix metalloproteinases (MMPs), enzymes implicated in cancer. The results showed strong binding affinities, highlighting the potential of the benzamide scaffold in enzyme inhibition. researchgate.net

Table 1: Predicted Binding Affinities of Benzamide Analogs against Various Targets

| Compound | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB) | MMP-2 | -8.50 |

| (E)-N-cinnamoyl-4-methoxybenzamide (CMB) | MMP-2 | -8.35 |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB) | MMP-1 | -8.24 |

| (E)-N-cinnamoyl-4-methoxybenzamide (CMB) | MMP-1 | -8.07 |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR | -8.2 |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR | -7.3 |

Data sourced from multiple studies on benzamide analogs to illustrate the range of predicted binding affinities. researchgate.netresearchgate.net

Beyond predicting binding energy, molecular docking reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For N-(4-tert-butylphenylcarbamoyl)benzamide, docking studies against the CHK1 enzyme identified key interactions with several amino acid residues within the binding pocket. The analysis indicated that a stronger and more stable interaction with the receptor was likely compared to the reference ligand. researchgate.net Similarly, computational studies on anti-influenza spirothiazolidinones containing a 4-tert-butylphenyl moiety predicted an overlapping binding pocket in the stem region of hemagglutinin (HA), a crucial viral protein. nih.gov

Table 2: Key Amino Acid Interactions for N-(4-tert-butylphenylcarbamoyl)benzamide with CHK1 Enzyme

| Interacting Residue |

|---|

| LeuA:15 |

| TyrA:86 |

| GluA:85 |

| AlaA:36 |

| CysA:87 |

| LeuA:137 |

This table lists the amino acid residues identified in the binding site of the CHK1 enzyme that interact with the analog compound. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, analyzing its stability and conformational changes over time. This method simulates the physical movements of atoms and molecules, offering deeper insights than static docking models.

MD simulations are used to assess the stability of a docked complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the atomic positions are monitored. An RMSD value that remains low and stable over the simulation time (typically ≤ 2.0 Å) suggests a stable binding pose. researchgate.net

In a study of N-(4-tert-butylphenylcarbamoyl)benzamide, Molecular Dynamics Simulation (MDS) was used to confirm the prediction score from molecular docking. The simulation yielded a total energy of -13.1223 ± 4.6818, which was significantly smaller than that of the reference compound (-0.0446 ± 0.3621), indicating a more stable complex. researchgate.net Further studies on other benzamide derivatives have used MD simulations to analyze the solvent-accessible surface area (SASA) and the profile of hydrogen bonds between the ligand and the target protein throughout the simulation, providing a detailed picture of the complex's dynamic stability. researchgate.net

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. These calculations can predict molecular geometries, vibrational frequencies, electronic spectra, and reactivity descriptors.

For various benzamide derivatives, DFT calculations using functionals like B3LYP have been performed to compute theoretical vibrational spectra (FT-IR and Raman), which show good agreement with experimental data. researchgate.netnih.gov Such studies also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and the intramolecular charge transfer that can occur within the molecule. nih.gov Furthermore, calculations of the Molecular Electrostatic Potential (MEP) surface help to identify the nucleophilic and electrophilic sites of the molecule, which is vital for understanding its interaction with biological receptors. researchgate.netnih.gov

In Silico Prediction Models for Pharmacological Activity

In silico models are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) of a compound. These predictions are crucial in the early stages of drug development to filter out candidates with unfavorable profiles.

ADMET prediction studies on N-(4-tert-butylphenylcarbamoyl)benzamide indicated favorable properties for its potential as an anticancer agent, although some toxicity against certain organs was also predicted. researchgate.net Research on other N-phenylbenzamide and N-(phenylcarbamothioyl)benzamide (PCTB) derivatives has utilized programs like pKCSM to evaluate properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential hepatotoxicity. mdpi.comjonuns.com For example, in a study of PCTB derivatives, the 4-Cl-PCTB analog was identified as a promising candidate due to its predicted strong anticancer activity and lack of toxicity in its pharmacokinetic profile. jonuns.com These models allow for the rapid screening of virtual compound libraries to prioritize molecules for synthesis and further testing.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of N-(4-butylphenyl)benzamide and its analogs, virtual screening campaigns are instrumental in identifying novel and more potent lead compounds. These studies often utilize the known structure of a biological target or a pharmacophore model derived from active compounds like N-(4-butylphenyl)benzamide.

Research in this area has focused on identifying new inhibitors for specific biological targets where benzamide derivatives have shown activity. For instance, studies have targeted the enzyme Urease, which is implicated in pathologies associated with Helicobacter pylori. In one such study, a series of N-(4-substituted-phenyl)benzamides, including the butyl-substituted variant, were investigated as potential Urease inhibitors.

The process typically begins with the creation of a three-dimensional model of the target protein. A library of compounds is then computationally "docked" into the active site of the enzyme. The docking process calculates the probable binding conformation of each molecule and estimates its binding affinity using a scoring function. Compounds that show favorable binding energies and interactions with key amino acid residues in the active site are selected as "hits" for further experimental validation.

The findings from such a virtual screening and docking study are often summarized in a table that highlights the most promising compounds.

Table 1: Docking Scores and Predicted Interactions of Lead Compounds

| Compound ID | Substitution at 4-position | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Lead 1 | -Cl | -8.5 | HIS246, ASP360 |

| Lead 2 | -F | -8.2 | HIS246, GLY277 |

| Lead 3 | -CH3 | -7.9 | HIS246, ASP360 |

| Reference | -H | -7.5 | HIS246 |

| N-(4-butylphenyl)benzamide | -C4H9 | -7.2 | ALA363 |

The data illustrates how different substituents on the phenyl ring influence the predicted binding affinity. Halogenated derivatives, such as those with chloro and fluoro groups, often show enhanced docking scores compared to the unsubstituted parent compound. While N-(4-butylphenyl)benzamide itself may serve as a foundational structure, the virtual screening process efficiently identifies modifications that can significantly improve the desired biological activity, thereby guiding the synthesis of more effective lead compounds for future drug development.

Preclinical Research Methodologies and Models Excluding Efficacy Outcomes

In Vitro Biological Activity Assays

In vitro assays are essential for the initial characterization of the biological effects of N-(4-butylphenyl)benzamide at the cellular and molecular level. These assays provide crucial data on the compound's intrinsic activity and its interactions with specific biological targets.

Cell-Based Bioassays

Cell-based bioassays are fundamental in determining the cytotoxic or cytostatic effects of N-(4-butylphenyl)benzamide on various cell lines. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. For instance, in studies of analogous compounds such as N-(4-tert-butylphenylcarbamoyl)benzamide, the MTT assay has been used to determine the half-maximal inhibitory concentration (IC50) against cancer cell lines like HeLa. This type of assay allows for a quantitative assessment of the compound's potential to inhibit cell proliferation.

Another relevant cell-based assay is the lactate (B86563) dehydrogenase (LDH) assay, which can be utilized to evaluate cytotoxicity by measuring the release of LDH from damaged cells. While specific data for N-(4-butylphenyl)benzamide is not available, this method has been applied to assess the activity of other compounds.

Table 1: Example of Cell-Based Bioassay Data for an Analogous Compound

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| N-(4-tert-butylphenylcarbamoyl)benzamide | HeLa | MTT | IC50 | 3.78 nM |

Note: The data in this table is for an analogous compound and is presented to illustrate the type of data generated from cell-based bioassays.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying specific molecular targets of N-(4-butylphenyl)benzamide. These assays measure the ability of the compound to interfere with the activity of a particular enzyme. For example, derivatives of benzamides have been investigated as inhibitors of histone deacetylase (HDAC) enzymes, which are important targets in cancer therapy. Kinase inhibition assays are also relevant, as they can determine if a compound affects the activity of protein kinases, which play crucial roles in cell signaling and proliferation.

Receptor Binding Assays

Receptor binding assays are employed to determine if N-(4-butylphenyl)benzamide can bind to specific cellular receptors. These assays are crucial for understanding the compound's mechanism of action, particularly if it is designed to target a receptor-mediated pathway. For example, in the study of other novel compounds, receptor binding affinity has been investigated for targets such as the epidermal growth factor receptor (EGFR).

The general principle of these assays involves competing a radiolabeled ligand with the test compound for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is then measured to determine the binding affinity.

In Vivo Preclinical Models for Disease Mechanism Studies

There is currently no publicly available information from the conducted searches regarding the use of N-(4-butylphenyl)benzamide in in vivo preclinical models for disease mechanism studies. Such studies would typically involve the administration of the compound to animal models of specific diseases to investigate its effects on biological pathways and disease progression, independent of assessing therapeutic efficacy.

Advanced Pharmacological Profiling

Advanced pharmacological profiling encompasses a range of techniques to provide a more detailed understanding of the compound's interactions at a molecular level.

Investigation of Molecular Interactions and Target Engagement

The investigation of molecular interactions often utilizes computational methods such as molecular docking. These in silico techniques predict the binding mode and affinity of a compound to the three-dimensional structure of a target protein. For the analog N-(4-tert-butylphenylcarbamoyl)benzamide, molecular docking simulations were used to predict its interaction with the CHK1 enzyme, suggesting a potential mechanism for its cytotoxic activity. Such studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and its target.

Target engagement studies aim to confirm that the compound interacts with its intended target in a cellular or in vivo context. While specific target engagement assays for N-(4-butylphenyl)benzamide are not documented in the provided search results, techniques such as cellular thermal shift assays (CETSA) or the use of biotinylated probes could be employed to verify target binding.

Table 2: Example of Molecular Docking Data for an Analogous Compound

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Interactions | Reference |

| N-(4-tert-butylphenylcarbamoyl)benzamide | CHK1 (PDB: 2YWP) | -4.41 | Interaction with key amino acid residues in the binding site |

Note: The data in this table is for an analogous compound and is presented to illustrate the type of data generated from molecular interaction studies.

Data Analysis and Interpretation in Preclinical Research

A fundamental aspect of data interpretation involves the analysis of results from various in vitro assays. In studies assessing the biological activity of these compounds, concentration-response data is paramount. For instance, in the cytotoxic evaluation of N-(4-tert-butylphenylcarbamoyl)benzamide, a derivative of the core compound, the half-maximal inhibitory concentration (IC50) is a key parameter. This value is determined through methods such as probit regression analysis of data obtained from MTT assays, which measure cell proliferation. researchgate.net Similarly, for other derivatives tested for leishmanicidal activity, IC50, 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50) values are calculated from experimental data using nonlinear regression curve fitting, often performed with specialized software like GraphPad Prism. mdpi.com In the context of antimicrobial testing, the minimum inhibitory concentration (MIC) is a crucial endpoint derived from microdilution methods. esisresearch.orgnih.gov

Statistical analysis is integral to interpreting the significance of the data. The choice of statistical test is linked to the study design and the nature of the data distribution. nih.gov For example, when comparing the effects of a compound across multiple groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test like Dunnett's test may be used to compare treatment groups against a single vehicle control. acs.org Non-parametric tests, such as the Kruskall-Wallis test, are employed when the data does not follow a normal (Gaussian) distribution. nih.gov These tests often compare medians instead of means and use data ranks, making them robust against outliers. nih.gov Data interpretation frequently relies on comparative analysis, where the activity of a test compound is benchmarked against a standard or reference drug. For example, the cytotoxic activity of N-(4-tert-butylphenylcarbamoyl)benzamide was compared against hydroxyurea (B1673989), a known agent. researchgate.net In other studies, the antagonistic activity of a derivative was shown to be five-fold higher than the lead compound in a ⁴⁵Ca²⁺-influx assay. researchgate.net

For high-throughput screening (HTS) of compound libraries, which may include benzamide (B126) derivatives, data analysis involves processing large datasets to identify "hits." nih.gov Initial analysis often calculates the percentage of inhibition for each compound at a specific concentration. nih.gov More advanced statistical models may be used, such as calculating z-scores or enrichment folds to compare compound enrichment between different experimental conditions, particularly in complex systems like DNA-encoded library (DEL) selections. acs.org

Computational methods also play a significant role in data interpretation. Molecular docking simulations can provide a theoretical basis for observed biological activity. In the study of N-(4-tert-butylphenylcarbamoyl)benzamide, docking scores were calculated and compared to the reference compound hydroxyurea to predict potentially higher cytotoxicity, a finding that was then confirmed experimentally. researchgate.net

Handling of experimental variability and potential issues like missing data is also a key consideration. Methods like multiple imputation may be used to address missing data points, ensuring that bias is not introduced by only analyzing complete data sets. nih.gov Ultimately, the goal of these rigorous data analysis and interpretation practices is to build a comprehensive and reliable preclinical profile for compounds like N-(4-butylphenyl)benzamide, guiding further research and development. nih.gov

Interactive Data Table: In Vitro Activity of N-(4-butylphenyl)benzamide Derivatives

| Compound/Derivative Name | Assay Type | Measured Parameter | Value | Source(s) |

| N-(4-tert-butylphenylcarbamoyl)benzamide | Cytotoxicity against HeLa cells | IC50 | 3.78 nM | researchgate.net |

| Hydroxyurea (Reference) | Cytotoxicity against HeLa cells | IC50 | 9.91 nM | researchgate.net |

| N-(4-tert-butylphenyl)-4-pyridine-2-yl-benzamide | Vanilloid Receptor 1 (VR1) Antagonism | IC50 | 31 nM | researchgate.net |

| N-(4-tert-butylphenyl)-4-(3-methylpyridine-2-yl)benzamide | Vanilloid Receptor 1 (VR1) Antagonism | IC50 | 31 nM | researchgate.net |

| N-(di(butyl)carbamothioyl)benzamide | Antiamoebic Activity | IC50 | 0.80 µM | nih.gov |

| N-(di(phenyl)carbamothioyl)benzamide | Antiamoebic Activity | IC50 | 0.30 µM | nih.gov |

| Metronidazole (Reference) | Antiamoebic Activity | IC50 | 1.40 µM | nih.gov |

| (Z)-N-((benzylamine)((4-(tert-butyl)phenyl)amino)methylene)benzamide (LQOFG-6) | Leishmanicidal Activity (Promastigotes) | IC50 | 24.4 µM | mdpi.com |

| (Z)-N-((benzylamine)((4-(tert-butyl)phenyl)amino)methylene)benzamide (LQOFG-6) | Leishmanicidal Activity (Axenic Amastigotes) | IC50 | 21.1 µM | mdpi.com |

Future Directions and Emerging Research Avenues for N 4 Butylphenyl Benzamide

Development of Novel Benzamide (B126) Scaffolds

The core structure of N-(4-butylphenyl)benzamide serves as a promising starting point for the development of novel chemical entities with improved pharmacological profiles. Future research will likely focus on systematic structural modifications to enhance potency, selectivity, and drug-like properties. This involves the exploration of bioisosteric replacements, scaffold hopping, and the introduction of diverse functional groups to probe the chemical space around the parent molecule.

Key strategies for developing novel scaffolds based on N-(4-butylphenyl)benzamide include:

Modification of the Phenyl Rings: Introducing various substituents on either the benzamide or the N-phenyl ring can modulate electronic properties and steric interactions with biological targets. For instance, incorporating heterocyclic rings in place of the phenyl groups could introduce new hydrogen bonding opportunities and improve solubility.

Alteration of the Butyl Group: The n-butyl chain can be replaced with other alkyl groups, cyclic fragments, or functionalized chains to optimize binding affinity and pharmacokinetic properties.

Amide Bond Modification: While generally stable, the amide linker can be replaced with bioisosteres such as reverse amides, sulfonamides, or urea (B33335) linkages to alter the molecule's conformational flexibility and metabolic stability.

Recent research on other benzamide derivatives highlights the potential of this approach. For example, the development of N-(4-phenoxyphenyl)benzamide derivatives has led to potent SPAK inhibitors for salt-sensitive hypertension. nih.govjst.go.jpx-mol.net Similarly, novel benzamide derivatives bearing benzamidophenyl scaffolds have been identified as powerful PARP-1 inhibitors for cancer therapy. nih.gov These examples underscore the value of scaffold diversification in discovering new therapeutic agents.

| Novel Scaffold Example | Therapeutic Target | Potential Application | Reference |

| Benzodioxane-benzamides | FtsZ | Antibacterial | mdpi.com |

| Benzyloxy benzamide derivatives | PSD95-nNOS PPI | Ischemic Stroke | nih.gov |

| N-(4-phenoxyphenyl)benzamides | SPAK Kinase | Antihypertensive | nih.gov |

| Benzamide-hydroxypyridinone hybrids | MAO-B / Iron Chelation | Alzheimer's Disease | researchgate.net |

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. This complexity has spurred interest in polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. The benzamide scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). researchgate.net

Future research on N-(4-butylphenyl)benzamide could explore its potential to be engineered into an MTDL. This strategy involves integrating distinct pharmacophores into a single molecule, where each component is responsible for interacting with a different target. For instance, benzamide derivatives have been successfully designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for the potential treatment of Alzheimer's disease. mdpi.com Another study combined a benzamide moiety with a hydroxypyridinone group to create hybrids with both monoamine oxidase B (MAO-B) inhibitory and iron-chelating properties. researchgate.net

By strategically modifying the N-(4-butylphenyl)benzamide structure, researchers could develop compounds that, for example, concurrently inhibit a key enzyme and block a receptor involved in a disease cascade. This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance compared to monotherapy.

| Multi-Targeting Strategy | Targets | Disease Context | Key Findings | Reference |

| Dual Inhibition | Acetylcholinesterase (AChE) & β-secretase (BACE1) | Alzheimer's Disease | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed potent inhibition of both enzymes. | mdpi.com |

| Hybrid Molecule Design | Monoamine oxidase B (MAO-B) & Iron Chelation | Alzheimer's Disease | Benzamide-hydroxypyridinone hybrids exhibited potent MAO-B inhibition and significant pFe³⁺ values. | researchgate.net |

| Dual Inhibition | Carbonic Anhydrase (CA) & Acetylcholinesterase (AChE) | Alzheimer's Disease, Glaucoma | Benzenesulfonamides carrying a benzamide moiety showed nanomolar inhibition against hCA I, hCA II, and AChE. | nih.gov |

Integration of Advanced Computational Approaches

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. taylorandfrancis.comnih.gov Future research on N-(4-butylphenyl)benzamide and its derivatives will undoubtedly leverage a suite of advanced computational tools to guide medicinal chemistry efforts, reduce costs, and shorten development timelines. emanresearch.org

These computational approaches can be broadly categorized as structure-based and ligand-based methods: taylorandfrancis.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, techniques like molecular docking and molecular dynamics (MD) simulations can predict how benzamide derivatives bind. nih.gov This allows for the rational design of modifications to improve binding affinity and selectivity. For example, computational studies have been used to design benzodioxane-benzamides that explore a hydrophobic subpocket in the FtsZ protein. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling can be employed. nih.gov These techniques use the structures of known active compounds to build models that predict the activity of new, untested molecules, guiding the synthesis of more potent derivatives.

Furthermore, the rise of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These technologies can analyze vast datasets to predict molecular properties, identify novel drug targets, and even design molecules de novo. taylorandfrancis.com

| Computational Tool | Application in Benzamide Research | Purpose | Reference |

| Molecular Docking | Elucidating binding modes of benzamides with targets like AChE, BACE1, and PARP-1. | Predict binding affinity and orientation; guide structural modifications. | nih.govmdpi.com |

| 3D-QSAR | Developing models for benzamide derivatives as glucokinase activators. | Identify key structural features required for biological activity. | nih.gov |

| Virtual Screening | Screening large chemical databases to identify novel benzamide-based hits. | Discover new lead compounds with desired activity. | nih.gov |

| Molecular Dynamics (MD) Simulations | Analyzing the stability and conformational changes of protein-ligand complexes. | Understand the dynamic nature of binding and the mechanism of action. | mdpi.comnih.gov |

| Pharmacophore Modeling | Generating hypotheses for essential features required for glucokinase activation. | Guide the design of new molecules with improved potency. | nih.gov |

Innovations in Synthetic Methodologies for Benzamide Derivatives

The ability to efficiently synthesize diverse libraries of N-(4-butylphenyl)benzamide analogs is crucial for exploring structure-activity relationships and identifying lead compounds. Advances in synthetic organic chemistry offer new tools to streamline the creation of these molecules. While traditional methods for forming amide bonds are well-established, innovative strategies are emerging that provide greater efficiency, substrate scope, and sustainability.

Future efforts in this area may focus on:

One-Pot and Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules from simple starting materials in a single step, reducing waste and purification efforts. mdpi.com

Novel Coupling Reagents: The development of more efficient and milder coupling reagents for amide bond formation continues to be an active area of research.

Direct C-H Functionalization: Techniques that allow for the direct modification of C-H bonds on the aromatic rings of the benzamide scaffold can bypass the need for pre-functionalized starting materials, simplifying synthetic routes.

Flow Chemistry: Performing reactions in continuous flow systems can offer better control over reaction parameters, improve safety, and facilitate scalability.

For example, a novel synthetic route for benzamide-based 5-aminopyrazoles was developed using a reaction of benzoyl isothiocyanate with malononitrile. nih.govacs.org Another innovative approach demonstrated the direct conversion of arenes to benzamide derivatives through electrophilic aromatic substitution using cyanoguanidine. nih.gov Adopting such modern synthetic methodologies will be key to rapidly generating the chemical diversity needed to advance N-(4-butylphenyl)benzamide research.

| Synthetic Method | Description | Advantages | Reference |

| Friedel-Crafts Carboxamidation | Direct conversion of arenes to benzamides using cyanoguanidine and a Brønsted superacid. | Utilizes simple starting materials; direct functionalization. | nih.gov |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. | High efficiency, reduced waste, rapid library synthesis. | mdpi.com |

| Isothiocyanate-Based Synthesis | A novel route to prepare benzamide-based 5-aminopyrazoles from benzoyl isothiocyanate. | Provides access to novel heterocyclic scaffolds. | nih.gov |

| Conventional Solution-Phase Synthesis | Stepwise synthesis using coupling reagents like DIPEA in solvents such as DCM. | Well-established, reliable for targeted synthesis. | mdpi.com |

Application in New Therapeutic Modalities Beyond Current Scope

While much of the research on benzamides focuses on their role as small molecule inhibitors or receptor modulators, the N-(4-butylphenyl)benzamide scaffold could potentially be incorporated into novel therapeutic modalities that have emerged in recent years. universiteitleiden.nl These advanced platforms offer new ways to address diseases that are difficult to treat with traditional small molecules.

Emerging areas where the benzamide scaffold could be applied include:

Targeted Protein Degraders (TPDs): Molecules like Proteolysis-Targeting Chimeras (PROTACs) are bifunctional compounds that induce the degradation of a target protein. A derivative of N-(4-butylphenyl)benzamide could be developed as the "warhead" that binds to a protein of interest, which is then linked to an E3 ligase-binding moiety to trigger ubiquitination and degradation.

Antibody-Drug Conjugates (ADCs): In this modality, a potent cytotoxic agent (payload) is attached to an antibody that targets a specific cell type, such as a cancer cell. A highly potent N-(4-butylphenyl)benzamide derivative could potentially be developed as a novel payload for an ADC.

Chemical Probes and Imaging Agents: By attaching a fluorescent tag or a radioactive isotope to the N-(4-butylphenyl)benzamide structure, it could be converted into a tool compound for studying biological systems. Such probes could be used to visualize the distribution of a target protein in cells or tissues, aiding in diagnostics and basic research.

Exploring these advanced applications would represent a significant expansion of the therapeutic potential of the N-(4-butylphenyl)benzamide chemical class, moving beyond direct target inhibition and into new mechanisms of therapeutic intervention.

Q & A

What are the standard synthetic routes for preparing N-(4-butylphenyl)benzamide, and what methodological considerations ensure reproducibility?

Category : Basic

Answer :

N-(4-butylphenyl)benzamide is typically synthesized via a multi-step approach involving:

Coupling Reactions : Reacting 4-butylphenylamine with benzoyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to facilitate amide bond formation .

Solvent Optimization : Polar aprotic solvents like dichloromethane or dimethylformamide are preferred to enhance reaction kinetics and yield .

Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC or melting point analysis .

Which spectroscopic and crystallographic techniques are most effective for characterizing N-(4-butylphenyl)benzamide?

Category : Basic

Answer :

Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments and confirm amide bond formation (e.g., carbonyl resonance at ~168 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions. Software like SHELXL refines structural parameters (e.g., bond angles, torsion) .

- Infrared Spectroscopy : Confirms amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

What are the primary research applications of N-(4-butylphenyl)benzamide in medicinal chemistry?

Category : Basic

Answer :

- Enzyme Inhibition : The benzamide scaffold is explored as a histone deacetylase (HDAC) inhibitor, with structural analogs showing activity in epigenetic regulation .

- Receptor Modulation : Derivatives are studied for binding to kinase targets, leveraging the butylphenyl group for hydrophobic interactions .

How can reaction conditions be optimized to improve the yield of N-(4-butylphenyl)benzamide?

Category : Advanced

Answer :

Optimization strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl) may accelerate coupling reactions.

- Temperature Control : Maintaining 0–5°C during benzoyl chloride addition minimizes side reactions .

- Analytical Monitoring : In-situ FTIR or TLC tracks reaction progress, ensuring intermediates are consumed .

How should researchers address contradictory biological activity data for N-(4-butylphenyl)benzamide derivatives?

Category : Advanced

Answer :

Contradictions may arise due to:

- Dose-Dependent Effects : Perform dose-response assays (e.g., IC curves) to validate potency thresholds .

- Structural Analog Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using molecular docking to assess binding affinity differences .

- Cellular Context : Test compounds in multiple cell lines to rule out tissue-specific variability .

What challenges arise in crystallographic refinement of N-(4-butylphenyl)benzamide, and how are they resolved?

Category : Advanced

Answer :

Common challenges and solutions:

- Disorder in Alkyl Chains : The butyl group may exhibit conformational disorder. Use SHELXL constraints to model probable positions .

- Twinned Crystals : Apply twin refinement algorithms in ORTEP-3 to deconvolute overlapping reflections .

- Validation Metrics : Check R-factors (<5%) and electron density maps (e.g., residual peaks <0.3 eÅ) to ensure accuracy .

What methodological frameworks guide the design of N-(4-butylphenyl)benzamide analogs for HDAC inhibition?

Category : Advanced

Answer :

Design principles include:

- Pharmacophore Mapping : Position the benzamide moiety to chelate zinc in HDAC active sites .

- QSAR Modeling : Correlate substituent lipophilicity (logP) with cellular permeability using software like Schrödinger .

- In Silico Screening : Virtual libraries of substituted benzamides are docked into HDAC structures (PDB: 1T69) to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.